molecular formula C16H16ClNOS B2961443 2-((4-chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide CAS No. 363163-17-1

2-((4-chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide

Cat. No. B2961443
CAS RN: 363163-17-1
M. Wt: 305.82
InChI Key: UUYJWTMYPPFCNJ-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. The compound is commonly referred to as CDDO-Im or RTA 404 and is known for its anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Chemical Structure and Interactions
The research into compounds structurally related to 2-((4-chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide has highlighted their diverse applications. For instance, studies on chloroacetamide derivatives like 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl) acetamide and metazachlor have shown their utility as herbicides for controlling annual grasses and broad-leaved weeds in various crops. These compounds' effectiveness is attributed to their selective inhibition of fatty acid synthesis in target plants (Weisshaar & Böger, 1989).

Synthesis and Characterization
The synthesis and characterization of derivatives like 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide and related compounds have provided insights into their potential as pesticides. These derivatives have been characterized using X-ray powder diffraction, revealing their crystal structures and laying the groundwork for further investigation into their pesticidal activities (Olszewska et al., 2009).

Pharmacological Potential
The pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, for instance, has explored their anticonvulsant properties. These studies involve synthesizing thioacetamide derivatives and assessing their interaction with anticonvulsant biotargets through molecular docking methods. The findings suggest moderate anticonvulsant activity, hinting at the therapeutic potential of these compounds in treating seizures (Severina et al., 2020).

Antiviral Research
Further research into novel anilidoquinoline derivatives structurally related to 2-((4-chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide has demonstrated significant antiviral and antiapoptotic effects against Japanese encephalitis virus, showcasing the compound's potential as a therapeutic agent in viral infections (Ghosh et al., 2008).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c1-11-3-8-15(12(2)9-11)18-16(19)10-20-14-6-4-13(17)5-7-14/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYJWTMYPPFCNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)thio)-N-(2,4-dimethylphenyl)acetamide

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